Cas no 1207008-52-3 (N-(6-methoxyquinolin-8-yl)cyclopropanecarboxamide)

N-(6-methoxyquinolin-8-yl)cyclopropanecarboxamide 化学的及び物理的性質
名前と識別子
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- N-(6-methoxyquinolin-8-yl)cyclopropanecarboxamide
- VU0526245-1
- 1207008-52-3
- AKOS024525401
- F5860-3044
-
- インチ: 1S/C14H14N2O2/c1-18-11-7-10-3-2-6-15-13(10)12(8-11)16-14(17)9-4-5-9/h2-3,6-9H,4-5H2,1H3,(H,16,17)
- InChIKey: JYFAWPJBDXZQCZ-UHFFFAOYSA-N
- ほほえんだ: O=C(C1CC1)NC1=CC(=CC2=CC=CN=C12)OC
計算された属性
- せいみつぶんしりょう: 242.105527694g/mol
- どういたいしつりょう: 242.105527694g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 3
- 複雑さ: 317
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 51.2Ų
N-(6-methoxyquinolin-8-yl)cyclopropanecarboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5860-3044-5μmol |
N-(6-methoxyquinolin-8-yl)cyclopropanecarboxamide |
1207008-52-3 | 5μmol |
$94.5 | 2023-09-09 | ||
Life Chemicals | F5860-3044-2mg |
N-(6-methoxyquinolin-8-yl)cyclopropanecarboxamide |
1207008-52-3 | 2mg |
$88.5 | 2023-09-09 | ||
Life Chemicals | F5860-3044-4mg |
N-(6-methoxyquinolin-8-yl)cyclopropanecarboxamide |
1207008-52-3 | 4mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F5860-3044-10mg |
N-(6-methoxyquinolin-8-yl)cyclopropanecarboxamide |
1207008-52-3 | 10mg |
$118.5 | 2023-09-09 | ||
Life Chemicals | F5860-3044-10μmol |
N-(6-methoxyquinolin-8-yl)cyclopropanecarboxamide |
1207008-52-3 | 10μmol |
$103.5 | 2023-09-09 | ||
Life Chemicals | F5860-3044-2μmol |
N-(6-methoxyquinolin-8-yl)cyclopropanecarboxamide |
1207008-52-3 | 2μmol |
$85.5 | 2023-09-09 | ||
Life Chemicals | F5860-3044-5mg |
N-(6-methoxyquinolin-8-yl)cyclopropanecarboxamide |
1207008-52-3 | 5mg |
$103.5 | 2023-09-09 | ||
Life Chemicals | F5860-3044-15mg |
N-(6-methoxyquinolin-8-yl)cyclopropanecarboxamide |
1207008-52-3 | 90%+ | 15mg |
$133.5 | 2023-05-20 | |
Life Chemicals | F5860-3044-1mg |
N-(6-methoxyquinolin-8-yl)cyclopropanecarboxamide |
1207008-52-3 | 1mg |
$81.0 | 2023-09-09 | ||
Life Chemicals | F5860-3044-3mg |
N-(6-methoxyquinolin-8-yl)cyclopropanecarboxamide |
1207008-52-3 | 3mg |
$94.5 | 2023-09-09 |
N-(6-methoxyquinolin-8-yl)cyclopropanecarboxamide 関連文献
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Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
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Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137
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Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
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Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
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Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
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Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
N-(6-methoxyquinolin-8-yl)cyclopropanecarboxamideに関する追加情報
N-(6-methoxyquinolin-8-yl)cyclopropanecarboxamide: A Promising Compound in Medicinal Chemistry
N-(6-methoxyquinolin-8-yl)cyclopropanecarboxamide (CAS No. 1207008-52-3) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of quinoline derivatives, which have been extensively studied for their diverse biological activities, including antimalarial, antibacterial, and anticancer properties.
The quinoline scaffold is a well-known heterocyclic core that has been widely explored in drug discovery and development. The presence of a methoxy group at the 6-position and a cyclopropanecarboxamide moiety at the 8-position imparts distinct chemical and biological properties to this compound. Recent studies have highlighted the importance of these structural modifications in enhancing the pharmacological profile of quinoline derivatives.
One of the key areas of research involving N-(6-methoxyquinolin-8-yl)cyclopropanecarboxamide is its potential as an antiparasitic agent. Parasitic infections, such as malaria, remain a significant global health challenge, particularly in developing countries. The World Health Organization (WHO) has emphasized the need for new and effective antimalarial drugs to combat the growing problem of drug resistance. In this context, N-(6-methoxyquinolin-8-yl)cyclopropanecarboxamide has shown promising results in vitro against Plasmodium falciparum, one of the most virulent species causing malaria.
Studies have demonstrated that N-(6-methoxyquinolin-8-yl)cyclopropanecarboxamide exhibits potent antiparasitic activity by targeting key metabolic pathways in the parasite. Specifically, it has been shown to inhibit hemozoin formation, a crucial process in the life cycle of Plasmodium falciparum. Hemozoin is a crystalline form of heme that is produced by the parasite to detoxify free heme, which is toxic to the parasite. By disrupting this process, N-(6-methoxyquinolin-8-yl)cyclopropanecarboxamide effectively reduces parasite viability and proliferation.
In addition to its antiparasitic properties, N-(6-methoxyquinolin-8-yl)cyclopropanecarboxamide has also been investigated for its potential as an anticancer agent. Cancer remains one of the leading causes of mortality worldwide, and there is an urgent need for new therapeutic strategies to improve patient outcomes. Research has shown that N-(6-methoxyquinolin-8-yl)cyclopropanecarboxamide exhibits selective cytotoxicity against various cancer cell lines, including those derived from breast, lung, and colon cancers.
The mechanism of action of N-(6-methoxyquinolin-8-yl)cyclopropanecarboxamide in cancer cells involves multiple pathways. It has been reported to induce apoptosis through the activation of caspase-dependent pathways and the modulation of cell cycle checkpoints. Furthermore, it has been shown to inhibit angiogenesis by targeting vascular endothelial growth factor (VEGF) signaling, thereby reducing tumor blood supply and growth.
Another area of interest is the potential use of N-(6-methoxyquinolin-8-yl)cyclopropanecarboxamide as an antibacterial agent. The rise of multidrug-resistant bacteria poses a significant threat to public health, necessitating the development of new antibiotics with novel mechanisms of action. Preliminary studies have indicated that N-(6-methoxyquinolin-8-yl)cyclopropanecarboxamide exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.
The antibacterial activity of N-(6-methoxyquinolin-8-yl)cyclopropanecarboxamide is attributed to its ability to disrupt bacterial cell wall synthesis and interfere with essential metabolic processes. This dual mechanism of action makes it a promising candidate for further development as an antibacterial agent.
Despite its promising therapeutic potential, further research is needed to fully understand the pharmacokinetic and pharmacodynamic properties of N-(6-methoxyquinolin-8-yl)cyclopropanecarboxamide. Preclinical studies are currently underway to evaluate its safety and efficacy in animal models. These studies will provide valuable insights into the optimal dosing regimens and potential side effects associated with this compound.
In conclusion, N-(6-methoxyquinolin-8-yl)cyclopropanecarboxamide (CAS No. 1207008-52-3) represents a promising compound with diverse biological activities and therapeutic applications. Its unique chemical structure and multifaceted mechanisms of action make it an attractive candidate for further investigation in medicinal chemistry. As research progresses, it is hoped that this compound will contribute significantly to addressing some of the most pressing global health challenges.
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